molecular formula C10H9NO B138812 (2-Formyl-6-methylphenyl)acetonitrile CAS No. 136262-98-1

(2-Formyl-6-methylphenyl)acetonitrile

Cat. No.: B138812
CAS No.: 136262-98-1
M. Wt: 159.18 g/mol
InChI Key: ZWYQKSOZRBGEQH-UHFFFAOYSA-N
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Description

(2-Formyl-6-methylphenyl)acetonitrile is a nitrile derivative featuring a formyl group (-CHO) and a methyl (-CH₃) substituent on the aromatic ring. This structure positions it as a versatile intermediate in organic synthesis, particularly in reactions requiring electron-deficient aromatic systems. The formyl group enhances electrophilicity, making it reactive toward nucleophilic additions, while the methyl group contributes steric and electronic effects that influence regioselectivity and stability.

Properties

CAS No.

136262-98-1

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2-formyl-6-methylphenyl)acetonitrile

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,7H,5H2,1H3

InChI Key

ZWYQKSOZRBGEQH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C=O)CC#N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)CC#N

Synonyms

Benzeneacetonitrile, 2-formyl-6-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Solvent-Dependent Performance in Epoxidation (Data from )

Compound Solvent Conversion (mol%) Selectivity (mol%) H₂O₂ Efficiency (mol%)
MAA Acetonitrile 46–48 46–73 ~14–15
MAA Water 36–38 33–41 ~14–15
AA Acetonitrile 84–20* 73–85 64–100
AA Water 84–20* 85+ 64–100

*Conversion decreased with increasing reactant molar ratio.

For (2-Formyl-6-methylphenyl)acetonitrile, acetonitrile may similarly enhance conversion in reactions requiring aprotic conditions, while water could suppress undesired byproducts.

Structural Effects on Reactivity

  • Formyl Group : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., in condensations or cyclizations). This contrasts with methoxy or methyl groups in analogs like those in , which donate electrons and stabilize intermediates .

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